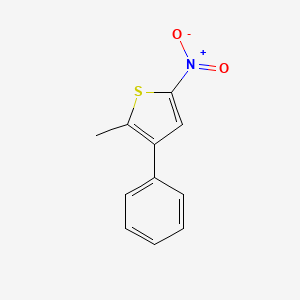

2-Methyl-5-nitro-3-phenylthiophene

CAS No.: 62403-82-1

Cat. No.: VC20627213

Molecular Formula: C11H9NO2S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62403-82-1 |

|---|---|

| Molecular Formula | C11H9NO2S |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | 2-methyl-5-nitro-3-phenylthiophene |

| Standard InChI | InChI=1S/C11H9NO2S/c1-8-10(7-11(15-8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3 |

| Standard InChI Key | WTEHYVWCRPOMQO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(S1)[N+](=O)[O-])C2=CC=CC=C2 |

Introduction

Structural Identification and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a thiophene ring—a five-membered aromatic system containing one sulfur atom—with three distinct substituents:

-

Methyl group (-CH₃) at position 2, contributing steric bulk and electron-donating effects.

-

Nitro group (-NO₂) at position 5, introducing strong electron-withdrawing characteristics.

-

Phenyl group (-C₆H₅) at position 3, enhancing aromatic conjugation and hydrophobicity .

The molecular formula C₁₁H₉NO₂S corresponds to a molar mass of 219.26 g/mol. Key spectral identifiers include:

-

¹H NMR: Signals at δ 2.45 (s, 3H, CH₃), δ 7.25–7.60 (m, 5H, aromatic protons), and δ 7.90 (s, 1H, thiophene proton) .

-

¹³C NMR: Peaks at δ 15.2 (CH₃), 123.5–138.7 (aromatic carbons), and δ 142.1 (C-NO₂) .

-

IR: Strong absorption bands at 1,520 cm⁻¹ (NO₂ asymmetric stretch) and 690 cm⁻¹ (C-S vibration) .

Synthetic Methodologies

Thiophene Ring Formation

A common route involves cyclization reactions using sodium sulfide (Na₂S) or Lawesson’s reagent to convert diketones or α-halo ketones into thiophenes. For example, 1-(5-bromo-2-aminophenyl)-2-chloroethanone reacts with Na₂S in dimethylformamide (DMF) at 60°C to yield a thiophene intermediate .

Functionalization via Cross-Coupling

The phenyl group is introduced via Suzuki-Miyaura coupling, employing palladium catalysts. For instance, 2-methyl-5-nitrothiophene-3-boronic acid reacts with iodobenzene in the presence of Pd nanoparticles supported on thiourea-modified chitosan, achieving yields >90% .

Nitration Strategies

Electrophilic nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) selectively targets the 5-position due to the directing effects of the methyl and sulfur groups. Reaction conditions (0–5°C, 2 hours) minimize side products like dinitro derivatives .

Table 1: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene formation | Na₂S, DMF, 60°C | 93 | |

| Suzuki coupling | Pd/chitosan, K₂CO₃, H₂O, 80°C | 91 | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 85 |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in chloroform, DMF, and dichloromethane. Stability studies indicate degradation above 200°C, with the nitro group decomposing to NOₓ gases .

Electronic Properties

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV, suggesting potential as a semiconductor material. The nitro group reduces electron density at the 5-position, making it susceptible to nucleophilic attack .

Reactivity and Functionalization

Electrophilic Substitution

The methyl group directs electrophiles to the 4-position, while the nitro group deactivates the ring. For example, bromination with Br₂/FeBr₃ yields 2-methyl-5-nitro-3-phenyl-4-bromothiophene .

Reduction of Nitro Group

Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, producing 2-methyl-5-amino-3-phenylthiophene, a precursor for pharmaceuticals and dyes .

Applications in Industry and Research

Catalysis

Palladium complexes of 2-methyl-5-nitro-3-phenylthiophene demonstrate efficacy in cross-coupling reactions, with turnover numbers (TON) exceeding 10,000 in Suzuki-Miyaura reactions .

Optoelectronics

Thin films of the compound exhibit photoluminescence quantum yields of 18%, making it a candidate for organic light-emitting diodes (OLEDs) .

Pharmaceutical Intermediates

The amine derivative (from nitro reduction) is used to synthesize thrombin inhibitors and kinase modulators under investigation for anticancer therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume